molecular formula C20H29NO3S B2509149 N-[2-(adamantan-1-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide CAS No. 445473-53-0

N-[2-(adamantan-1-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide

Cat. No.: B2509149
CAS No.: 445473-53-0
M. Wt: 363.52
InChI Key: ZUPADDXDPUSKGX-UHFFFAOYSA-N
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Description

N-[2-(adamantan-1-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and lipophilicity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(adamantan-1-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide typically involves the reaction of 2-(adamantan-1-yl)ethanamine with 2-methoxy-5-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(adamantan-1-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to an amine under reductive conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in an aprotic solvent.

Major Products

    Oxidation: Formation of 2-hydroxy-5-methylbenzenesulfonamide derivatives.

    Reduction: Formation of N-[2-(adamantan-1-yl)ethyl]-2-methylbenzenesulfonamide.

    Substitution: Formation of various substituted benzenesulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(adamantan-1-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(adamantan-1-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety enhances the lipophilicity of the compound, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(adamantan-1-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide is unique due to the presence of both the adamantane moiety and the sulfonamide group. This combination imparts significant stability, lipophilicity, and the ability to form hydrogen bonds, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3S/c1-14-3-4-18(24-2)19(7-14)25(22,23)21-6-5-20-11-15-8-16(12-20)10-17(9-15)13-20/h3-4,7,15-17,21H,5-6,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPADDXDPUSKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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